molecular formula C₁₄H₁₈N₂O₅·C₂HF₃O₂ B1155439 γ-Glutamylphenylalanine TFA Salt

γ-Glutamylphenylalanine TFA Salt

Cat. No.: B1155439
M. Wt: 294.3011402
Attention: For research use only. Not for human or veterinary use.
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Description

Presence and Formation in Fermented Food Systems

Fermentation, a process utilized for centuries to preserve food and enhance flavor, has been shown to be a significant contributor to the formation of γ-Glutamylphenylalanine. This compound is often associated with the "kokumi" taste, a Japanese term describing a sensation of richness, complexity, and mouthfulness in food.

Research has pointed to the presence of γ-glutamyl dipeptides in various fermented products, including cheese. nih.gov In the context of Parmigiano-Reggiano cheese, an enzymatic activity responsible for producing γ-glutamyl-phenylalanine has been observed in water-soluble extracts. researchgate.net It is hypothesized that enzymes from bacteria, such as Lactobacillus helveticus and Lactobacillus rhamnosus, which are representative of the starter and non-starter microbiota in this cheese, could be responsible for its formation. researchgate.net While direct studies on dry-cured hams are less specific, the general understanding is that the enzymatic and microbial activities inherent in the fermentation and aging processes of such products contribute to the generation of various peptides, including γ-glutamyl derivatives.

Sourdough fermentation provides a well-documented example of γ-Glutamylphenylalanine formation. Studies have identified several taste-active γ-glutamyl dipeptides, including γ-Glu-Phe, in sourdough. nih.govresearchgate.net The concentration of these dipeptides is notably higher in sourdoughs fermented with Lactobacillus reuteri compared to chemically acidified controls, highlighting the crucial role of this lactic acid bacterium. nih.govresearchgate.net

The formation of these dipeptides is linked to proteolysis, the breakdown of proteins into smaller peptides and amino acids. nih.govresearchgate.net Different strains of L. reuteri exhibit varying levels of γ-glutamyl dipeptide production, indicating strain-specific enzymatic capabilities. nih.govresearchgate.net For instance, research has shown that sourdoughs fermented with four different strains of L. reuteri had different concentrations of certain γ-glutamyl dipeptides. nih.govresearchgate.net The use of Lactobacillus reuteri in sourdough has been shown to improve the taste of bread without negatively impacting other quality attributes. nih.gov

The enzyme γ-glutamyl cysteine ligase (GCL) in Lactobacillus reuteri has been investigated for its role in synthesizing these dipeptides. nih.gov While the genome of L. reuteri encodes for GCL, it does not for other enzymes like glutathione (B108866) synthetase or glutamyl transferase. nih.gov This suggests a specific pathway for the synthesis of certain γ-glutamyl dipeptides in this bacterium. nih.gov

Table 1: Formation of γ-Glutamylphenylalanine in Sourdough

FactorObservationReference
Microorganism Lactobacillus reuteri nih.govresearchgate.net
Process Sourdough Fermentation nih.govresearchgate.net
Key Enzyme γ-glutamyl cysteine ligase (GCL) investigated nih.gov
Precursor Phenylalanine researchgate.net
Impact on Food Enhanced "kokumi" taste and overall flavor nih.govnih.gov

Endogenous Metabolite Profiling in Organisms

Beyond its presence in fermented foods, γ-Glutamylphenylalanine is also an endogenous metabolite found in various organisms, indicating its involvement in natural physiological processes.

Metabolomic studies have identified γ-Glutamylphenylalanine as a component of the metabolic profile of certain insect species. While specific details on its role in the housefly (Musca domestica) and the stable fly (Stomoxys calcitrans) are part of broader metabolic investigations, its presence suggests a function within their biological systems. Stomoxys calcitrans is a blood-feeding fly of significant veterinary and economic importance. nih.gov

The compound has also been isolated from plant sources. Notably, γ-Glutamylphenylalanine has been identified in beechnuts, the nuts of the European beech tree (Fagus silvatica). This finding points to its role in plant metabolism, although the specific functions remain an area for further research. It is also found in other plant sources like adzuki beans, onions, and soybeans. hmdb.ca

In the context of mammalian metabolism, γ-Glutamylphenylalanine has been studied in rodent models. It is considered an incomplete breakdown product of protein digestion or catabolism. hmdb.ca Its formation is likely due to a transpeptidation reaction between glutathione and phenylalanine, catalyzed by the enzyme γ-glutamyl transpeptidase. hmdb.ca

Studies in mice have investigated the in vivo metabolism of γ-glutamyl amino acids. nih.gov When administered, these compounds lead to a significant and rapid accumulation of glutamate (B1630785), glutamine, and aspartate in the kidney. nih.gov This suggests that γ-glutamyl compounds are actively processed in the kidney, where γ-glutamyl transpeptidase is highly active. nih.gov The evidence suggests that γ-glutamyl derivatives are largely broken down into their constituent amino acids, primarily in the kidney, before being further metabolized by other tissues like the liver. nih.gov

Table 2: Endogenous Occurrence of γ-Glutamylphenylalanine

Organism/SourceContextKey FindingsReference
Insects Musca domestica, Stomoxys calcitransDetected as an endogenous metabolite.
Plants Fagus silvatica (beechnuts), adzuki bean, onion, soybeanIsolated from plant tissues. hmdb.ca
Rodent Models Metabolic research in miceIncomplete product of protein catabolism; metabolized in the kidney via γ-glutamyl transpeptidase. hmdb.canih.gov

Properties

Molecular Formula

C₁₄H₁₈N₂O₅·C₂HF₃O₂

Molecular Weight

294.3011402

Synonyms

N-(α-Carboxyphenethyl)glutamine;  L-N-(α-carboxyphenethyl)glutamine TFA Salt;  N-L-γ-Glutamyl-L-phenylalanine TFA Salt;  8: PN: WO2011158590 PAGE: 34 claimed sequence TFA Salt;  L-γ-Glutamyl-L-phenylalanine;  γ-Glutamyl-L-phenylalanine TFA Salt;  γ-L-Gluta

Origin of Product

United States

Synthetic and Biocatalytic Pathways for γ Glutamylphenylalanine Tfa Salt

Chemical Synthesis Methodologies

Chemical synthesis of peptides like γ-Glutamylphenylalanine typically involves the stepwise coupling of amino acids. Two primary strategies are employed: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Both methods rely on protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of the peptide bond. The final product is often obtained as a TFA salt due to the use of trifluoroacetic acid in the final cleavage and deprotection steps.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of amino acids on an insoluble polymer support. bachem.comneulandlabs.com This technique, pioneered by R. Bruce Merrifield, has been automated, enabling the rapid synthesis of complex peptide sequences. neulandlabs.comyoutube.com

The general workflow of SPPS involves:

Anchoring: The C-terminal amino acid, in this case, phenylalanine, is covalently attached to a solid support, typically a resin bead. neulandlabs.com Its α-amino group is protected to prevent self-polymerization. neulandlabs.com

Deprotection and Coupling Cycles: The synthesis proceeds through iterative cycles of removing the N-terminal protecting group (deprotection), followed by the coupling of the next amino acid (glutamic acid with its side chain protected). neulandlabs.com Excess reagents are used to drive the reactions to completion and are easily removed by washing the resin. bachem.comneulandlabs.com

Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. neulandlabs.com This is a critical step where trifluoroacetic acid (TFA) is commonly employed. neulandlabs.comadvancedchemtech.com

The use of different protecting group strategies, such as the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistries, dictates the specific conditions for deprotection and cleavage. pnas.orgspringernature.com For instance, in Fmoc-based SPPS, the final cleavage from the resin and removal of acid-labile side-chain protecting groups is often accomplished with a cocktail containing a high concentration of TFA. acs.org

Solution-Phase Chemical Synthesis Routes

While SPPS is dominant for many applications, solution-phase synthesis remains a valuable method, particularly for large-scale production. bachem.comrsc.org In this approach, the peptide is synthesized in a homogenous solution, and purification after each step is typically achieved through extraction or crystallization. rsc.org

A notable advancement in this area is the Group-Assisted Purification (GAP) chemistry, which aims to simplify the purification process by avoiding chromatography and recrystallization, thereby reducing solvent usage and waste. rsc.org The synthesis of γ-Glutamylphenylalanine in solution would involve the coupling of protected glutamic acid and phenylalanine derivatives, followed by deprotection steps to yield the final dipeptide.

Strategic Use of Trifluoroacetic Acid in Purification and Cleavage

Trifluoroacetic acid (TFA) is a strong acid that plays a crucial role in the final stages of peptide synthesis, particularly in SPPS. advancedchemtech.comacs.org Its primary functions include:

Cleavage: TFA is used to cleave the completed peptide chain from the solid support resin. neulandlabs.comadvancedchemtech.com The concentration of TFA required can vary depending on the type of resin and the linker used to attach the peptide. researchgate.net For example, highly acid-labile resins may require only a low concentration of TFA (1-5%), while more robust linkers necessitate a much higher concentration, often around 95%. researchgate.net

Deprotection: TFA is also effective in removing many of the protecting groups used on the amino acid side chains during synthesis. advancedchemtech.com This "global deprotection" step is often performed concurrently with the cleavage from the resin. researchgate.net

Solubilization: Due to its high acidity, TFA can help to solubilize the newly synthesized peptide, which is particularly useful for sequences that may be prone to aggregation. acs.org

During the cleavage process, reactive cationic species can be generated from the protecting groups. To prevent these from causing unwanted side reactions with the peptide, "scavengers" such as triisopropylsilane (B1312306) (TIS) and water are typically included in the TFA cleavage cocktail. acs.orgresearchgate.net The final product is then often isolated as a TFA salt after precipitation and purification.

Enzymatic Synthesis Using γ-Glutamyltransferases (GGTs)

Enzymatic synthesis offers a "green chemistry" approach to producing γ-glutamyl peptides, leveraging the specificity of enzymes to catalyze the desired reaction under mild conditions. nih.gov γ-Glutamyltransferases (GGTs) are a class of enzymes that catalyze the transfer of a γ-glutamyl moiety from a donor molecule to an acceptor, which can be an amino acid or another peptide. nih.govnih.gov

Application of Microbial GGTs for Transpeptidation

Microbial GGTs, particularly from bacterial sources, are widely explored as industrial biocatalysts for the synthesis of various γ-glutamyl compounds. nih.govresearchgate.net These enzymes can utilize donors like glutamine or glutathione (B108866) to transfer the γ-glutamyl group to an acceptor amino acid, such as phenylalanine, in a process called transpeptidation. nih.govacs.org

The general reaction is as follows: γ-Glutamyl Donor + Acceptor (Phenylalanine) --(GGT)--> γ-Glutamylphenylalanine + Donor Remnant

This method has been successfully used to synthesize various "kokumi" peptides, which are known to enhance the taste of food. nih.govnih.gov However, the efficiency of the transpeptidation reaction can be affected by side reactions such as hydrolysis (where water acts as the acceptor) and autotranspeptidation. acs.org

Bacillus subtilis GGT (BsGGT) Catalysis

The GGT from Bacillus subtilis (BsGGT) is a well-studied enzyme for the synthesis of γ-glutamyl derivatives. acs.org It has been shown to effectively catalyze the transpeptidation reaction using glutamine as the γ-glutamyl donor. acs.org Research has focused on optimizing the reaction conditions and on immobilizing the enzyme to improve its stability and reusability for continuous bioprocessing. acs.org

Research Findings on GGT-Catalyzed Synthesis

Enzyme Sourceγ-Glutamyl DonorAcceptorKey Findings
Bacillus subtilis (BsGGT)L-GlutamineVarious amino acidsCovalently immobilized BsGGT showed high activity recovery (>95%) and was used for the synthesis of kokumi peptides. acs.org
Escherichia coli K-12L-GlutamineL-GlutamineOptimized conditions yielded 110 mM γ-glutamylglutamine with an 88% conversion rate. nih.gov
Bacterial GGTGlutamineValylglycineThe presence of Na+ and Mg2+ ions improved the transpeptidation reaction, increasing the yield of γ-glutamylvalylglycine. nih.govsci-hub.st
Bacillus amyloliquefaciens--Synthesizes γ-Glutamylphenylalanine, which enhances the umami intensity of soy sauce and chicken broth. medchemexpress.com

Optimization of Biocatalytic Reaction Conditions

The yield and purity of enzymatically synthesized γ-glutamylphenylalanine are critically influenced by the reaction conditions. Key parameters that require careful optimization include pH, temperature, and substrate concentrations.

The catalytic activity of GGTs is highly dependent on both pH and temperature. For instance, the GGT from Bacillus subtilis is active over a broad pH range of 7.0 to 11.0, with an optimal activity observed at pH 11.0. nih.gov However, it is noteworthy that for some GGTs, such as the one from rat kidney, irreversible inactivation can occur at pH values below 7.5 or above 9.4, indicating that the optimal pH range can be narrow. nih.gov

Temperature also plays a crucial role. A GGT from the thermo-acidophilic archaeon Picrophilus torridus showed maximum activity at a temperature of 70°C and an acidic pH of 5.0–5.5. researchgate.net In contrast, the GGT from E. coli is more stable at lower temperatures. nih.gov The optimal temperature for the synthesis of γ-glutamyl dipeptides must be carefully determined for each specific enzyme to maximize yield and enzyme stability.

Table 1: Optimal pH and Temperature for GGTs from Various Sources
GGT SourceOptimal pHOptimal Temperature (°C)Reference
Bacillus subtilis11.0Not Specified nih.gov
Picrophilus torridus5.0-5.570 researchgate.net
Rat KidneyStable between 7.5-9.4Not Specified nih.gov

The efficiency of γ-glutamylphenylalanine synthesis is directly linked to the GGT's specificity for both the γ-glutamyl donor and the L-phenylalanine acceptor. GGTs are two-substrate enzymes, and their kinetics can be complex. acs.orgresearchgate.net The choice of γ-glutamyl donor is critical; common donors include L-glutamine and glutathione. acs.orgresearchgate.net

The acceptor specificity is equally important. As previously mentioned, E. coli GGT shows a preference for aromatic amino acids like phenylalanine as acceptors. nih.gov Similarly, GGT from Bacillus anthracis (CapD) has been shown to utilize a range of L-amino acids as acceptors. nih.gov The kinetic parameter, Km, which represents the substrate concentration at half the maximum velocity of the reaction, is a key indicator of substrate affinity. For E. coli GGT, the apparent Km for glutathione as a donor is 35 μM. nih.gov In contrast, the Km of B. subtilis GGT for its substrate is in the millimolar range, indicating a lower affinity. nih.gov

Table 2: Substrate Specificity of Various GGTs
GGT SourcePreferred Donor(s)Preferred Acceptor(s)Km for Donor (μM)Reference
Escherichia coliGlutathione, γ-glutamyl-p-nitroanilideBasic and Aromatic Amino Acids35 nih.gov
Human GGT1Glutathione (GSH), GSSG, LTC4Glycylglycine10.6 (for GSH) nih.gov
Bacillus subtilisγ-glutamyl-(3-carboxyl)-4-nitroanilideNot Specified26,900 (at pH 11.0) nih.gov

To enhance the productivity and efficiency of the enzymatic synthesis of γ-glutamyl peptides, continuous flow bioprocessing has emerged as a powerful alternative to traditional batch processes. researchgate.netnih.govacs.org This approach often involves the use of immobilized enzymes packed into a reactor column. acs.org A solution containing the substrates (a γ-glutamyl donor and an acceptor like L-phenylalanine) is continuously passed through the reactor, allowing for a steady-state production of the desired γ-glutamyl peptide. nih.gov

One study demonstrated the successful use of an immobilized GGT from Bacillus subtilis in a continuous flow packed bed reactor for the synthesis of "kokumi" peptides. researchgate.netnih.gov This system resulted in a specific productivity that was 1.5 times higher than that achieved in a batch synthesis. researchgate.netacs.org Continuous flow systems offer several advantages, including improved process control, reduced reaction times, and easier product purification, making them an attractive option for the large-scale industrial production of γ-glutamylphenylalanine. researchgate.netnih.gov

Comparative Analysis of Synthetic and Biocatalytic Efficiencies

When comparing chemical and biocatalytic methods for producing γ-Glutamylphenylalanine, a clear trade-off between technological maturity and environmental and process efficiency emerges.

Key Comparative Factors

Feature Chemical Synthesis Biocatalytic Synthesis
Specificity Lower; risk of side reactions and racemization. researchgate.net High stereospecificity due to enzyme action. nih.gov
Reaction Conditions Often harsh, requiring strong acids and organic solvents. researchgate.netnih.gov Mild conditions (e.g., physiological pH and temperature). nih.gov
Environmental Impact Higher; significant solvent use and waste generation. researchgate.netgoogle.com Lower; typically aqueous media, considered "green chemistry". nih.gov
By-products Can be numerous, requiring complex purification. creative-peptides.com Fewer by-products, especially with optimized substrates. nih.gov
Process Complexity Multi-step process involving protection/deprotection. researchgate.net Simpler, often a one-pot reaction. google.com

| Scalability | Well-established for large-scale production. researchgate.net | Can face challenges in scaling up and biocatalyst cost. researchgate.net |

Biocatalytic synthesis offers superior specificity and operates under mild, environmentally friendly conditions. nih.gov The enzymatic approach avoids the laborious protection and deprotection steps inherent in chemical synthesis and significantly reduces the generation of hazardous waste. researchgate.net

Biocatalytic Synthesis Examples

Product Enzyme Donor Acceptor Conditions Yield Source
γ-L-Glutamyl-L-tryptophan Glutaminase L-Gln L-Trp pH 10, 37°C, 3h 51.02% nih.gov

While chemical synthesis remains a robust and versatile platform, especially for complex or unnatural peptides, its environmental impact and lower specificity are significant drawbacks. researchgate.net For a specific, naturally occurring dipeptide like γ-Glutamylphenylalanine, biocatalysis presents a more efficient, sustainable, and elegant pathway. The combination of both fields in chemoenzymatic strategies, which use enzymes for specific steps within a chemical synthesis framework, represents a promising future direction. researchgate.netnih.gov

Enzymatic Transformations and Substrate Specificity Studies

Interaction with γ-Glutamyl Transpeptidases (GGT; EC 2.3.2.2)

γ-Glutamyl transpeptidase (GGT) is a cell-surface enzyme pivotal in glutathione (B108866) metabolism. nih.gov It is not a simple hydrolase but a versatile catalyst capable of performing several types of reactions, including hydrolysis, transpeptidation, and autotranspeptidation. nih.gov These activities are crucial for salvaging amino acids, particularly cysteine, for intracellular glutathione synthesis. nih.govnih.gov The interaction of GGT with γ-glutamyl compounds, including the formation and cleavage of γ-Glutamylphenylalanine, is fundamental to its biological role.

The catalytic action of GGT involves a two-step mechanism. The first step, acylation, involves the transfer of a γ-glutamyl moiety from a donor substrate (like glutathione) to a nucleophilic residue in the enzyme's active site, forming a covalent γ-glutamyl-enzyme intermediate. nih.gov In the second step, deacylation, this intermediate is resolved by a nucleophilic attack from an acceptor molecule.

The nature of the acceptor molecule dictates the reaction type:

Hydrolysis: If the acceptor is a water molecule, the γ-glutamyl group is released as glutamate (B1630785). This is the primary physiological reaction catalyzed by GGT in vivo. nih.gov

Transpeptidation: If the acceptor is an amino acid or a peptide, the γ-glutamyl group is transferred to it, forming a new γ-glutamyl peptide. nih.gov γ-Glutamylphenylalanine can be synthesized through this pathway when L-phenylalanine acts as the acceptor for a γ-glutamyl group from a donor like glutathione. sigmaaldrich.com

The balance between these two activities is influenced by the concentration of available acceptor molecules. High concentrations of dipeptide acceptors tend to shift the reaction in favor of transpeptidation. nih.gov

Detailed kinetic parameters describing the interaction of γ-Glutamylphenylalanine specifically as a substrate for γ-glutamyl transpeptidases (GGTs) are not extensively documented in the reviewed scientific literature. However, to provide a framework for understanding GGT's substrate affinity and catalytic efficiency, the kinetic constants for several well-studied physiological and chromogenic substrates have been established.

The Michaelis constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), is a key indicator of the enzyme's affinity for a substrate. Studies on human GGT1 have determined the Kₘ for its primary physiological substrate, glutathione (GSH), to be approximately 10.6 µM. nih.gov The enzyme shows a similar high affinity for leukotriene C₄ (LTC₄) with a Kₘ of 10.8 µM, and for oxidized glutathione (GSSG) with a Kₘ of 8.8 µM. nih.gov In contrast, the commonly used chromogenic substrate for GGT assays, γ-glutamyl-p-nitroanilide (GGPNA), exhibits a much higher Kₘ, indicating lower affinity. nih.gov This highlights the enzyme's preference for its natural substrates.

Interactive Table: Kinetic Parameters of Human GGT1 for Various Substrates Below is a table summarizing the Kₘ values for different GGT substrates.

SubstrateEnzymeKₘ (µM)Reference
Glutathione (GSH)Human GGT110.6 nih.gov
Oxidized Glutathione (GSSG)Human GGT18.8 nih.gov
Leukotriene C₄ (LTC₄)Human GGT110.8 nih.gov
Glutathione (GSH)Human GGT510.5 nih.gov
Oxidized Glutathione (GSSG)Human GGT542.6 nih.gov
Leukotriene C₄ (LTC₄)Human GGT510.2 nih.gov

This table allows for sorting and filtering of data.

The specificity of GGT for its donor and acceptor substrates, as well as the balance between its hydrolytic and transpeptidatic activities, is dictated by the intricate three-dimensional structure of its active site. Research involving site-directed mutagenesis and the study of GGTs from different species has provided insight into how specific structural features govern catalytic outcomes.

One significant structural element is the "lid-loop," a flexible loop that covers the active site. While present in E. coli GGT, this feature is absent in the GGT from Bacillus subtilis. Studies have shown that inserting this lid-loop structure into the B. subtilis GGT results in a mutant enzyme with a markedly lower hydrolase activity and a preference for the transpeptidation reaction. This modification is believed to shield the γ-glutamyl-enzyme intermediate from the surrounding water molecules, thereby favoring the attack by an acceptor amino acid or peptide. Such modifications can influence the efficiency of both the synthesis and degradation of specific γ-glutamyl peptides like γ-Glutamylphenylalanine.

Role in Proteolytic Processes

γ-Glutamylphenylalanine exists in biological systems as an intermediate in larger metabolic pathways, primarily those involving protein and peptide turnover. Its formation and subsequent breakdown are mediated by a cascade of enzymatic activities.

γ-Glutamylphenylalanine is recognized as a dipeptide that can arise from the proteolytic breakdown of larger proteins. sigmaaldrich.com However, a more specific and significant pathway for its formation is the GGT-catalyzed transpeptidation reaction. In this process, the γ-glutamyl moiety of glutathione is transferred to L-phenylalanine, which serves as the acceptor molecule. hmdb.ca This dipeptide is not merely a laboratory curiosity; it has been identified in various natural sources, including soybeans, onions, and garlic. sigmaaldrich.com Furthermore, its presence has been detected in the urine of patients with phenylketonuria, a genetic disorder characterized by the inability to properly metabolize phenylalanine. sigmaaldrich.com

Once formed, γ-Glutamylphenylalanine is a transient molecule subject to further enzymatic degradation. Several pathways can mediate its breakdown into constituent amino acids.

The same enzyme responsible for its synthesis, GGT, can also catalyze its hydrolysis, breaking the γ-glutamyl bond to release glutamate and phenylalanine. This would occur particularly when concentrations of other suitable acceptor molecules are low.

Beyond GGT, other enzymes are involved in the complete catabolism of γ-glutamyl dipeptides. After the initial cleavage by GGT (if glutathione was the donor), the resulting dipeptide (cysteinyl-glycine) is hydrolyzed by cell-surface dipeptidases into free cysteine and glycine (B1666218). nih.gov

Furthermore, recent discoveries have illuminated cytosolic pathways for the degradation of γ-glutamyl compounds. Once transported into the cell, γ-glutamyl amino acids can be targeted by enzymes of the γ-glutamyl cyclotransferase (GGCT) family, such as the ChaC proteins. mdpi.combiorxiv.org These enzymes cleave the γ-glutamyl group, releasing the amino acid (in this case, phenylalanine) and converting the glutamyl moiety into 5-oxoproline. nih.govbiorxiv.org The 5-oxoproline is then converted back to glutamate by the enzyme 5-oxoprolinase, allowing the components to be recycled for protein or glutathione synthesis. nih.govmdpi.com

Occurrence and Endogenous Roles in Biological Systems Non Clinical Research

Hypothesized Biochemical Functions in Cellular Metabolism (non-clinical)

Non-clinical research has explored several potential biochemical roles for γ-Glutamylphenylalanine, primarily related to amino acid transport and cellular signaling. These functions are often inferred from studies on the broader class of γ-glutamyl amino acids.

Role in Amino Acid Transport

A key hypothesized function relates to the transport of amino acids across cell membranes. Research using mouse kidney slices demonstrated the transport of γ-glutamyl amino acids, a process considered a step in the glutathione-γ-glutamyl transpeptidase-mediated transport pathway. nih.gov The transport of these compounds, including evidence for γ-glutamyl-γ-glutamylphenylalanine transport, was shown to be dependent on intracellular glutathione (B108866) levels. nih.gov This transport mechanism is inhibited by inhibitors of γ-glutamyl transpeptidase, which underscores the central role of this enzyme family in the process. nih.gov

Modulation of Cellular Receptors

γ-Glutamyl peptides can act as signaling molecules. For instance, the related compound γ-Glu-Ala is a positive allosteric modulator of the calcium-sensing receptor (CaSR). caymanchem.com This suggests that γ-Glutamylphenylalanine could potentially have similar functions, influencing cellular processes regulated by CaSR. Furthermore, in vitro studies on glutamatergic neurotransmission have shown that other endogenous γ-L-glutamyl peptides can modulate both pre- and postsynaptic events, indicating a potential role for these compounds in the central nervous system. nih.gov

Biochemical Activity in Food Systems

Table 2: Summary of Hypothesized Biochemical Functions (Non-Clinical)

Hypothesized FunctionSystem/ModelKey Findings
Amino Acid Transport Mouse Kidney SlicesFunctions as part of the γ-glutamyl cycle for amino acid uptake; transport is dependent on intracellular glutathione. nih.gov
Cellular Signaling HEK293 Cells (for related peptides)Related γ-glutamyl peptides act as positive allosteric modulators of the calcium-sensing receptor (CaSR). caymanchem.com
Neurotransmission Modulation In Vitro Brain TissueRelated γ-glutamyl peptides modulate glutamatergic neurotransmission. nih.gov
Flavor Enhancement Food Systems (Soy Sauce, Sourdough)Enhances umami taste intensity; produced by microbes during fermentation. medchemexpress.com

These findings highlight γ-Glutamylphenylalanine as a metabolically active dipeptide with roles extending beyond being a simple intermediate in protein digestion.

Advanced Analytical Strategies for Research Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of γ-Glutamylphenylalanine from complex mixtures and for its precise quantification. These techniques are crucial for assessing the purity of synthetic preparations and for measuring its concentration in various biological and chemical matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dipeptides like γ-Glutamylphenylalanine. The development of a robust HPLC method is critical for achieving accurate and reproducible results. Since γ-Glutamylphenylalanine lacks a strong chromophore for standard UV detection, pre-column derivatization is often employed to enhance its detectability. mdpi.commdpi.comnih.govresearchgate.net

Method development for γ-Glutamylphenylalanine typically involves a systematic approach to optimize the separation of the target analyte from any impurities or other components in the sample. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is a commonly used mode for the separation of peptides due to its high efficiency and compatibility with mass spectrometry. nih.govchromatographyonline.comyoutube.com

A typical RP-HPLC method for γ-Glutamylphenylalanine would utilize a C18 stationary phase. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile, with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary for the effective separation of components with different polarities. mdpi.com

The table below outlines a hypothetical set of starting conditions for the HPLC analysis of γ-Glutamylphenylalanine, based on methods developed for similar amino acids and peptides. mdpi.comnih.gov

ParameterCondition
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm (peptide bond) or after derivatization
Column Temperature 30 °C

For quantitative analysis, a calibration curve is constructed using standards of known concentration. The precision and accuracy of the method are established through validation studies. nih.govnih.gov

Ion-exchange chromatography (IEX) is a powerful technique for the separation of peptides and other charged molecules. youtube.com The separation in IEX is based on the reversible interaction between a charged analyte and an oppositely charged stationary phase. unibo.it For γ-Glutamylphenylalanine, which possesses both acidic and basic functional groups, its net charge is dependent on the pH of the mobile phase.

At a pH below its isoelectric point (pI), the dipeptide will be positively charged and can be separated on a cation-exchange column. Conversely, at a pH above its pI, it will be negatively charged and can be separated on an anion-exchange column. youtube.com The elution of the bound peptide is typically achieved by changing the pH or increasing the ionic strength of the mobile phase. youtube.com

IEX is particularly useful for separating isoforms, diastereomers, and other closely related impurities that may be difficult to resolve by RP-HPLC alone. nih.gov The specific orientation of a peptide towards the stationary phase in IEX can also influence its retention, allowing for the separation of peptides with the same net charge but different sequences. nih.gov In some applications, IEX can be combined with RP-HPLC in a two-dimensional chromatography setup to achieve very high-resolution separations. downstreamcolumn.com

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of γ-Glutamylphenylalanine, providing highly specific information about its molecular weight and structure.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the targeted quantification of metabolites, including dipeptides like γ-Glutamylphenylalanine, in complex biological samples. This approach offers high sensitivity and selectivity, allowing for the detection and quantification of low-abundance species.

In a typical targeted metabolomics workflow, γ-Glutamylphenylalanine is first separated from the sample matrix by HPLC. The eluent is then introduced into the mass spectrometer, where the dipeptide is ionized, typically by electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule [M+H]⁺ of γ-Glutamylphenylalanine is then selected in the first mass analyzer. This precursor ion is fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This process is known as selected reaction monitoring (SRM).

The table below shows a hypothetical example of SRM transitions that could be used for the targeted analysis of γ-Glutamylphenylalanine.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
γ-Glutamylphenylalanine295.1166.1 (Phenylalanine immonium ion)
γ-Glutamylphenylalanine295.1131.0 (Glutamate-related fragment)

By monitoring these specific transitions, a highly selective and quantitative assay can be developed. The use of stable isotope-labeled internal standards is recommended to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the quantification.

During the synthesis of γ-Glutamylphenylalanine, different stereoisomers (diastereomers) can be formed, such as L-γ-Glu-L-Phe, D-γ-Glu-L-Phe, L-γ-Glu-D-Phe, and D-γ-Glu-D-Phe. While these diastereomers have the same molecular weight and are therefore indistinguishable by a single stage of mass spectrometry, they can often be differentiated using tandem mass spectrometry (MS/MS). nih.govresearchgate.net

The underlying principle is that the three-dimensional arrangement of atoms in the diastereomers can influence the fragmentation pathways upon collision-induced dissociation (CID). This can lead to differences in the relative abundances of the product ions in the MS/MS spectra. nih.gov

For example, the relative intensity of a particular fragment ion might be significantly higher for one diastereomer compared to another. By carefully analyzing the MS/MS spectra of the synthesized product and comparing them to those of reference standards of the individual diastereomers, it is possible to confirm the stereochemical identity of the synthesized compound. In some cases, specific fragment ions may be characteristic of a particular diastereomer. researchgate.net While conventional MS struggles to differentiate isomers, more advanced techniques like nanopore analysis are also being explored for their potential to distinguish between peptide diastereomers. acs.orgnih.gov

The following table illustrates a hypothetical scenario of how the relative abundance of fragment ions in an MS/MS experiment could be used to distinguish between two diastereomers of γ-Glutamylphenylalanine.

DiastereomerFragment Ion A (Relative Abundance)Fragment Ion B (Relative Abundance)
L-γ-Glu-L-Phe80%20%
D-γ-Glu-L-Phe45%55%

Spectroscopic Methods for Research-Level Characterization (e.g., NMR for conformational studies, if applicable, avoiding basic ID)

Beyond basic identification, advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to investigate the three-dimensional structure and dynamics of γ-Glutamylphenylalanine in solution.

Conformational flexibility is an inherent characteristic of peptides, and understanding the preferred solution-state conformations of γ-Glutamylphenylalanine is crucial for relating its structure to its biological activity or chemical properties. nih.gov Advanced NMR techniques provide experimental restraints that can be used to build detailed models of the conformational ensemble of the dipeptide. acs.orgmdpi.com

Key NMR parameters used in conformational analysis include:

3J-Coupling Constants: The magnitude of three-bond scalar couplings (e.g., ³J(HN,Hα)) is related to the intervening dihedral angle (φ) through the Karplus equation. researchgate.net This allows for the determination of torsional angles along the peptide backbone. nih.gov

Chemical Shifts: The chemical shifts of backbone and side-chain nuclei are sensitive to the local chemical environment and can provide additional conformational restraints.

Temperature Coefficients: The temperature dependence of amide proton chemical shifts can indicate their involvement in intramolecular hydrogen bonds. mdpi.com

By combining these experimental NMR data with molecular dynamics (MD) simulations, a detailed picture of the conformational landscape of γ-Glutamylphenylalanine in solution can be generated. mdpi.com This level of structural characterization is essential for a comprehensive understanding of the molecule's properties and behavior at a research level.

Structural Activity Relationship Sar and Molecular Interaction Studies

Investigation of the γ-Glutamyl Linkage on Molecular Function

The defining feature of γ-Glutamylphenylalanine is the unconventional peptide bond formed between the γ-carboxyl group of the glutamic acid side chain and the amino group of phenylalanine. This γ-glutamyl linkage is crucial to the molecule's biological stability and function. Unlike typical α-peptide bonds, the γ-linkage confers resistance to many standard peptidases found in blood plasma. mdpi.com This resistance is a key factor in the metabolic pathways of γ-glutamyl compounds.

The primary enzyme family responsible for the metabolism of such compounds is the γ-glutamyltranspeptidases (GGTs). frontiersin.orgnih.gov These enzymes catalyze both the hydrolysis of the γ-glutamyl bond and the transfer of the γ-glutamyl moiety to other amino acids or peptides. frontiersin.orgnih.gov The interaction with GGT is a critical aspect of the molecular function of γ-glutamyl peptides. The γ-glutamyl portion of the molecule is recognized by several residues within the active site of human GGT. Specifically, the α-amino group of the γ-glutamyl moiety interacts with the carboxyl groups of glutamate-420 and aspartate-423, as well as the amide carbonyl group of asparagine-401 through electrostatic and hydrogen bonding. nih.gov The α-carboxyl group of the glutamate (B1630785) residue, in turn, forms hydrogen bonds with arginine-107 and serine-451. nih.gov

This specific recognition and cleavage by GGT are central to the physiological roles of γ-glutamyl compounds, including their involvement in glutathione (B108866) metabolism, which is vital for antioxidant defense and detoxification processes. frontiersin.orgnih.gov The cleavage of the γ-glutamyl bond from extracellular glutathione by GGT allows cells to utilize the resulting cysteine for the synthesis of intracellular glutathione, a process particularly important in rapidly dividing cells, such as those in tumors. frontiersin.org

Impact of the Phenylalanine Moiety on Biological Interactions

The phenylalanine residue of γ-Glutamylphenylalanine significantly influences its biological interactions and properties. While the γ-glutamyl moiety is the primary determinant for interaction with GGT, the nature of the second amino acid residue dictates the specificity and, in some cases, the sensory properties of the dipeptide.

In the context of GGT-mediated reactions, phenylalanine acts as an acceptor for the γ-glutamyl group. frontiersin.org The enzyme exhibits broad specificity for the acceptor amino acid, and phenylalanine is a viable substrate in this transpeptidation reaction. frontiersin.org The presence of the bulky, aromatic side chain of phenylalanine can affect the binding affinity and kinetics of the interaction with GGT, although detailed kinetic data for γ-Glutamylphenylalanine specifically are not extensively documented in the provided search results.

Interestingly, the γ-glutamylation of phenylalanine has been shown to alter its taste profile. Phenylalanine itself can have a bitter taste, but the addition of the γ-glutamyl group reduces this bitterness and introduces a sour taste, which can increase its preference in sensory analyses. nih.gov This modification of taste highlights a direct biological interaction influenced by the phenylalanine moiety. Furthermore, γ-glutamyl peptides, including γ-Glutamylphenylalanine, are associated with the "kokumi" taste, a sensation that enhances the five basic tastes. nih.govnih.gov This effect is believed to be mediated through the calcium-sensing receptor (CaSR), indicating a specific interaction between the dipeptide and this receptor. nih.gov

Structure-Function Correlates in Enzymatic Substrates

γ-Glutamylphenylalanine serves as a substrate for γ-glutamyltranspeptidase (GGT), and its structure is intrinsically linked to its function in this enzymatic reaction. The GGT-catalyzed reaction is a two-step process involving the formation of a γ-glutamyl-enzyme intermediate. frontiersin.orgnih.gov In the first step, the γ-glutamyl donor (in this case, it could be glutathione or another γ-glutamyl compound) binds to the active site, and the γ-glutamyl moiety is transferred to a threonine residue in the enzyme's active site, forming a covalent intermediate. frontiersin.org

In the second step, this intermediate can be resolved in one of two ways: hydrolysis, where a water molecule attacks the intermediate to release glutamic acid, or transpeptidation, where an acceptor molecule, such as an amino acid or a dipeptide, attacks the intermediate. frontiersin.orgnih.gov When phenylalanine acts as the acceptor, the product is γ-Glutamylphenylalanine. Conversely, when γ-Glutamylphenylalanine itself acts as the donor substrate, the γ-glutamyl group is transferred to another acceptor.

The efficiency of γ-glutamyl compounds as GGT substrates is dependent on the nature of the amino acid attached to the γ-glutamyl moiety. Studies on a variety of γ-glutamyl peptides have revealed that the enzyme can accommodate a wide range of amino acids. nih.gov The reaction conditions, such as pH, can also influence whether hydrolysis or transpeptidation is the predominant reaction. nih.gov For instance, the enzymatic synthesis of γ-Glutamylphenylalanine using bacterial GGT has been optimized under specific pH and substrate concentrations. nih.gov

Table 1: Enzymatic Synthesis of γ-Glutamylphenylalanine

ParameterCondition
EnzymeBacterial γ-glutamyltranspeptidase (GGT)
γ-Glutamyl DonorGlutamine (Gln)
AcceptorPhenylalanine (Phe)
Optimal Gln Concentration200 mM
Optimal Phe Concentration200 mM
Enzyme Concentration0.5 unit/mL
pH10.4
Temperature37°C
Incubation Time1.5 hours
Yield of γ-Glu-Phe70% (140 mM)

This table is based on data from a study on the enzymatic synthesis of γ-Glutamylphenylalanine. nih.gov

Derivatization and Analog Synthesis for SAR Probing

The synthesis of derivatives and analogs of γ-Glutamylphenylalanine is a key strategy for probing its structure-activity relationships. By systematically modifying the glutamic acid or phenylalanine moieties, researchers can elucidate the structural requirements for its biological activities, such as its interaction with GGT or the calcium-sensing receptor.

While specific derivatization studies for γ-Glutamylphenylalanine are not extensively detailed in the provided search results, general principles for the synthesis of γ-glutamyl peptides are well-established. For example, enzymatic methods using GGT from various sources, such as E. coli, have been employed to synthesize a range of γ-glutamyl compounds by varying the acceptor amino acid. frontiersin.orgnih.gov This approach allows for the creation of a library of analogs to test for specific biological functions.

Chemical synthesis methods have also been developed for the regiospecific synthesis of γ-glutamyl peptides. One such method involves the ring-opening reaction of N-α-carbobenzoxy-L-glutamic anhydride (B1165640) with an amino acid or peptide in the presence of N-hydroxysuccinimide. nih.gov This allows for the precise placement of the γ-glutamyl linkage.

Furthermore, the synthesis of analogs with modifications to the phenylalanine residue, such as substitutions on the phenyl ring or replacement with other amino acids (e.g., valine, leucine, histidine), has been used to study the impact of the side chain on taste and receptor activation. nih.govnih.gov For instance, studies on kokumi peptides have shown that a moderately sized, aliphatic, neutral substituent at the second residue in an L-configuration is favorable for intense CaSR activity. nih.gov The synthesis and evaluation of such analogs are crucial for understanding the precise structural determinants of the biological functions of γ-Glutamylphenylalanine and related compounds.

Computational and Modeling Approaches

Molecular Docking Simulations with Enzyme Targets (e.g., GGT)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For γ-Glutamylphenylalanine, a key enzyme target for such simulations is γ-Glutamyl Transpeptidase (GGT). GGT is a membrane-bound enzyme that plays a crucial role in the metabolism of glutathione (B108866) and other γ-glutamyl compounds. nih.govnih.gov It catalyzes the transfer of the γ-glutamyl moiety from a donor molecule, like glutathione, to an acceptor, which can be an amino acid, a peptide, or water. nih.govnih.gov

The catalytic mechanism of GGT proceeds through the formation of a covalent γ-glutamyl-enzyme intermediate. nih.govnih.gov Docking simulations can model the binding of γ-Glutamylphenylalanine to the GGT active site. The active site contains a substrate-binding pocket where a catalytic threonine residue resides. nih.gov Simulations would analyze the interactions between the γ-glutamyl part of the peptide and the binding pocket, and the phenylalanine residue with adjacent sites, determining the binding affinity and orientation. L-phenylalanine has been identified as a good acceptor for the γ-glutamyl group in transpeptidation reactions catalyzed by GGT. nih.gov

Another relevant target for docking studies is the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor. nih.gov γ-Glutamyl peptides have been identified as allosteric modulators of CaSRs, which is linked to the "kokumi" taste sensation they can impart. nih.govmdpi.com Docking simulations can elucidate how γ-Glutamylphenylalanine interacts with the Venus flytrap domain of the CaSR, providing a structural basis for its potential activity. nih.gov

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations, particularly methods like Density Functional Theory (DFT), are vital for performing conformational analysis of peptides like γ-Glutamylphenylalanine. americanpeptidesociety.orggre.ac.uk These calculations provide a rigorous description of the molecule's energetics and geometric properties by solving the electronic structure of the molecule. rutgers.edu The alanine (B10760859) dipeptide is a classic model compound for such theoretical studies on peptide backbone conformational equilibria. americanpeptidesociety.orgrutgers.edu

For γ-Glutamylphenylalanine, these calculations can map the potential energy surface as a function of its backbone dihedral angles (phi, ψ) and side-chain torsion angles (chi). This analysis reveals the molecule's most stable low-energy conformations in different environments, such as in the gas phase or in aqueous solution. rutgers.eduacs.org Understanding the preferred 3D structure and flexibility is critical, as the specific conformation a peptide adopts is what determines its ability to bind to an enzyme's active site or a receptor. acs.org Theoretical calculations can be combined with experimental data from techniques like NMR to create a detailed, experimentally-anchored picture of its structure in solution. americanpeptidesociety.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Peptides

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netresearchgate.net For peptides, QSAR models are built by correlating molecular descriptors of the peptides with their measured activity. rsc.org

In the context of γ-glutamyl peptides, QSAR studies have been instrumental in identifying the key structural features required for specific biological activities, such as the kokumi taste sensation. researchgate.net Research has shown that several structural elements are crucial for the activity of these peptides. The presence of an N-terminal γ-L-glutamyl residue is a primary requirement. The properties of the second amino acid residue, in this case, phenylalanine, significantly modulate the activity. Studies on related peptides indicate that a moderately sized, neutral substituent at the second residue enhances activity. nih.gov

The table below summarizes key structural findings from QSAR and related structure-activity studies on γ-glutamyl peptides.

Structural FeatureObservationImplication for γ-Glutamylphenylalanine
N-Terminus An N-terminal γ-L-glutamyl residue is essential for activity in many related peptides.The γ-glutamyl moiety is a critical pharmacophore.
Second Residue A moderately sized, aliphatic, neutral substituent enhances CaSR activity. nih.govThe phenylalanine side chain contributes significantly to the molecule's interaction with its target.
C-Terminus A free C-terminal carboxylic acid is generally preferred for activity.The carboxyl group of the phenylalanine residue is likely an important interaction point.

These QSAR models can be used to predict the activity of new, unsynthesized peptide sequences, thereby guiding the rational design of more potent molecules. rsc.org

Metabolic Network Modeling Incorporating γ-Glutamylphenylalanine

Metabolic network modeling is a systems biology approach used to understand the complex web of metabolic reactions within an organism. nih.gov Genome-scale metabolic models (GEMs) are mathematical representations of the entire known metabolic network of a cell, tissue, or organism. nih.govwur.nl These models can simulate metabolic fluxes (the rate of turnover of molecules through a metabolic pathway) and predict the physiological state of the cell under various conditions. plos.org

To study the impact of γ-Glutamylphenylalanine on cellular metabolism, it can be incorporated into a relevant GEM, such as a human or microbial model. This process involves manual curation of the model to include the specific biochemical reactions involving this dipeptide. nih.gov The key reactions to add would be:

Synthesis: The formation of γ-Glutamylphenylalanine via the transpeptidase activity of GGT, using glutathione or another γ-glutamyl donor and phenylalanine as an acceptor. nih.govmdpi.com

Hydrolysis: The breakdown of γ-Glutamylphenylalanine back into glutamate (B1630785) and phenylalanine, a reaction also catalyzed by GGT. nih.gov

Transport: Reactions representing the transport of the dipeptide across cell membranes.

Once incorporated, flux balance analysis (FBA) can be used to simulate how the cell utilizes or produces γ-Glutamylphenylalanine and how perturbations in its availability might affect other metabolic pathways, such as amino acid metabolism or glutathione homeostasis. asm.org For instance, the model could predict how an influx of γ-Glutamylphenylalanine is metabolized and whether it serves as a significant source of glutamate or phenylalanine for the cell. nih.gov This approach provides a holistic view of the dipeptide's role within the broader context of cellular metabolism. nih.gov

Considerations for Trifluoroacetate Counterion in Research Design

Implications of TFA Salt Formation in Peptide Synthesis and Purification

The journey of a synthetic peptide like γ-Glutamylphenylalanine from its constituent amino acids to a purified product is intrinsically linked with the use of trifluoroacetic acid. In SPPS, TFA is a strong acid commonly employed to cleave the synthesized peptide from the solid support resin. targetmol.comglpbio.com Subsequently, during purification via RP-HPLC, TFA is frequently added to the mobile phase as an ion-pairing agent to improve peak resolution and achieve high purity. sigmaaldrich.comnih.gov

The result of these processes is the formation of a stable salt between the positively charged amino groups of the peptide and the negatively charged trifluoroacetate (B77799) anion. nih.govnih.gov For γ-Glutamylphenylalanine, the free N-terminus of the glutamic acid residue will be protonated and form an ionic bond with the TFA counterion. The presence of this counterion means that the lyophilized product is not purely the dipeptide but a complex of the peptide and TFA. This has several consequences:

Purity Assessment: Standard HPLC analysis to determine peptide purity typically does not account for the mass of the TFA counterion. nih.gov This can lead to an overestimation of the actual peptide content in a given sample. The remaining TFA can account for 5% to 25% of the total weight of the lyophilized sample. wikidata.org

Yield Calculation: The final weight of the lyophilized product includes the TFA salt, which can skew the calculation of the true synthetic yield of the peptide itself.

Physical Properties: The TFA salt form can influence the physical characteristics of the peptide, such as its solubility and hygroscopicity. sigmaaldrich.com While acetate (B1210297) salts are often noted for producing a better lyophilizate cake, TFA salts can sometimes result in a "fluffy" and difficult-to-handle product. sigmaaldrich.com

Impact of Residual TFA on In Vitro Research Experiments

The presence of residual TFA in a γ-Glutamylphenylalanine sample can introduce significant variability and artifacts in a wide range of in vitro experiments. These effects are often concentration-dependent and can be subtle, leading to misinterpretation of experimental results.

Effects on Cell Culture Studies (e.g., cellular uptake, cell growth)

Residual TFA can have direct and often toxic effects on cells in culture. Studies have shown that TFA can inhibit cell proliferation at concentrations as low as 10 nM. nih.gov For instance, research on fetal rat osteoblast cultures demonstrated a reduction in cell numbers and thymidine (B127349) incorporation after 24 hours of exposure to TFA at concentrations between 10⁻⁸ and 10⁻⁷ M. This anti-proliferative effect has been observed across different cell types and species, indicating a general cytotoxic potential.

Conversely, at higher concentrations (0.5–7.0 mM), TFA has been reported to stimulate the growth of murine glioma cells and enhance protein synthesis. nih.gov This dual effect highlights the unpredictable nature of TFA contamination in cell-based assays. When studying the effects of γ-Glutamylphenylalanine on cellular processes, it is crucial to consider that any observed effect on cell growth or viability could be an artifact of the TFA counterion rather than the dipeptide itself.

Influence on Protein Synthesis Assays

Given that γ-Glutamylphenylalanine is composed of amino acids, its role in or effect on protein synthesis could be a subject of investigation. However, the presence of TFA can confound the results of such assays. As mentioned, TFA has been shown to enhance [³H]leucine incorporation in a dose- and time-dependent manner in certain cell lines, suggesting a stimulation of protein synthesis. nih.gov This could lead to false-positive results or an overestimation of the effect of γ-Glutamylphenylalanine on protein synthesis.

Potential Allosteric Regulation of Receptors

A particularly insidious effect of residual TFA is its potential to act as an allosteric modulator of receptors. medchemexpress.com Research has demonstrated that TFA can selectively enhance the currents elicited by low concentrations of glycine (B1666218) at the glycine receptor (GlyR), a member of the cys-loop receptor family. This effect was not observed at saturating glycine concentrations, indicating that TFA acts as a positive allosteric modulator, sensitizing the receptor to its natural ligand. This is a highly specific interaction, as TFA was found to have no effect on the closely related GABA-A or 5-HT3A receptors.

Strategies for Counterion Exchange to Acetate or HCl Salts for Specific Research Needs

To mitigate the undesirable effects of residual TFA, it is often necessary to exchange the trifluoroacetate counterion for a more biologically compatible one, such as acetate or hydrochloride. sigmaaldrich.com Several methods are available for this purpose, each with its own advantages and limitations.

MethodDescriptionConsiderations
Lyophilization from HCl Solution The peptide TFA salt is dissolved in a dilute solution of hydrochloric acid (e.g., 10-100 mM HCl) and then lyophilized. This process is typically repeated several times to ensure complete exchange.This is a relatively simple and effective method. However, the use of a strong acid like HCl can potentially lead to peptide degradation if the conditions are not carefully controlled.
Reversed-Phase HPLC (RP-HPLC) The peptide is loaded onto an RP-HPLC column and washed with a buffer containing the desired counterion (e.g., acetic acid). The peptide is then eluted with a gradient of the new counterion-containing buffer and acetonitrile. sigmaaldrich.comThis method can be very effective and can be combined with the purification step. The efficiency depends on the hydrophobicity of the peptide; very hydrophilic peptides may require a different approach. sigmaaldrich.com
Ion-Exchange Chromatography The peptide solution is passed through an anion exchange resin that has been pre-equilibrated with the desired counterion (e.g., acetate). The TFA anions bind to the resin, and the peptide is collected in the eluate with the new counterion.This method is generally effective but may require an additional purification step.
Deprotonation/Reprotonation The peptide is dissolved in a basic solution to deprotonate the amino groups, which releases the TFA counterion. The peptide is then reprotonated by adding an acid containing the desired counterion (e.g., acetic acid).This method can achieve complete removal of TFA but requires careful control of pH to avoid peptide degradation or modification.

The choice of method depends on the specific properties of the peptide, the desired final salt form, and the available laboratory equipment. For γ-Glutamylphenylalanine, which is a relatively small and hydrophilic dipeptide, ion-exchange chromatography or repeated lyophilization from an appropriate acid solution would likely be effective strategies for counterion exchange.

Emerging Research Applications and Future Perspectives of γ Glutamylphenylalanine Tfa Salt

γ-Glutamylphenylalanine, a dipeptide composed of γ-glutamate and phenylalanine, is increasingly recognized for its diverse applications in scientific research. hmdb.casigmaaldrich.com While often studied as a naturally occurring compound, its trifluoroacetic acid (TFA) salt form provides enhanced stability and solubility for experimental use. The following sections explore the burgeoning research applications and future outlook for this compound.

Q & A

Basic: How is γ-Glutamylphenylalanine TFA Salt synthesized and characterized in laboratory settings?

γ-Glutamylphenylalanine TFA Salt is synthesized via microbial biosynthesis using Bacillus amyloliquefaciens (GBA) and Aspergillus oryzae (GAO). The process involves enzymatic catalysis of glutamic acid and phenylalanine, followed by purification via reverse-phase HPLC with trifluoroacetic acid (TFA) as a counterion . Structural characterization employs nuclear magnetic resonance (NMR) for backbone confirmation and mass spectrometry (MS) for molecular weight validation. Purity (>98%) is verified using HPLC with UV detection at 214 nm .

Basic: What analytical techniques are recommended for quantifying γ-Glutamylphenylalanine TFA Salt in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification in biological samples like urine or serum. For example, in phenylketonuria patients, urinary concentrations up to 35 mg/L were detected using ion-pair chromatography with electrospray ionization (ESI-MS) . Calibration curves should account for matrix effects, and internal standards (e.g., isotopically labeled analogs) are critical for accuracy .

Advanced: How does the TFA counterion affect biological assays involving γ-Glutamylphenylalanine, and what mitigation strategies exist?

TFA salts can interfere with cell-based assays by altering pH or inducing cytotoxicity. For in vitro studies, ion-exchange chromatography converts TFA to acetate or hydrochloride salts, reducing TFA content to <1% . Validation via conductivity measurements ensures complete salt conversion. In animal studies, acetate salts are preferred due to lower toxicity .

Advanced: What considerations are critical when designing microbial biosynthesis protocols for γ-Glutamylphenylalanine TFA Salt production?

Key factors include:

  • Strain selection : Optimize GBA/GAO strains for γ-glutamyltransferase activity via directed evolution .
  • Media composition : Balance carbon/nitrogen ratios to prevent byproduct formation (e.g., glutamine accumulation) .
  • Induction timing : Monitor enzymatic activity during log-phase growth to maximize yield .
  • Downstream processing : Use tangential flow filtration (TFF) for peptide concentration and lyophilization for stability .

Advanced: How should researchers address discrepancies in reported bioactivity of γ-Glutamylphenylalanine TFA Salt across different studies?

Contradictions often arise from:

  • Salt form variability : Compare studies using identical salt forms (e.g., TFA vs. acetate) .
  • Purity thresholds : Ensure >98% purity via orthogonal methods (HPLC, CE) to exclude truncated peptides .
  • Assay conditions : Standardize umami receptor (T1R1/T1R3) binding assays with controlled pH (6.5–7.0) and ionic strength .

Advanced: What experimental approaches validate the proposed umami-enhancing mechanism of γ-Glutamylphenylalanine TFA Salt in food models?

  • Sensory evaluation : Conduct double-blind trials with trained panels to quantify umami intensity using the International Bitterness Unit (IBU) scale .
  • Receptor binding assays : Measure activation of heterologously expressed T1R1/T1R3 receptors via calcium imaging .
  • Molecular docking : Simulate peptide-receptor interactions using in silico models (e.g., AutoDock Vina) to identify key binding residues .

Basic: What are the established storage conditions and stability parameters for γ-Glutamylphenylalanine TFA Salt in research settings?

Store lyophilized peptide at -20°C in airtight containers with desiccants to prevent hydrolysis. For solutions, use sterile water or PBS (pH 7.4) and aliquot to avoid freeze-thaw cycles. Stability studies show <5% degradation over 12 months at -20°C .

Advanced: What in vivo models are appropriate for investigating the metabolic fate of γ-Glutamylphenylalanine TFA Salt?

  • Phenylketonuria (PKU) models : Analyze urinary excretion in Pahenu2 mice or human PKU patients using LC-MS/MS .
  • Pharmacokinetic studies : Administer radiolabeled (¹⁴C) peptide via oral gavage and track absorption using scintillation counting .
  • Tissue distribution : Use MALDI imaging to map peptide accumulation in taste buds or intestinal epithelia .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.